N-(2-Fluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine
Description
N-(2-Fluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine is a fluorinated 1,2,4-oxadiazole derivative characterized by a 3-methyl-substituted oxadiazole core and a 2-fluoroethylamine side chain. The 2-fluoroethyl group is expected to enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs, which is critical for drug design .
Properties
Molecular Formula |
C5H8FN3O |
|---|---|
Molecular Weight |
145.14 g/mol |
IUPAC Name |
N-(2-fluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C5H8FN3O/c1-4-8-5(10-9-4)7-3-2-6/h2-3H2,1H3,(H,7,8,9) |
InChI Key |
CZXDCLUBGASVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)NCCF |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Hydrazide or Amidoxime Intermediate
Method A: Formation of the Hydrazide
- Starting from methyl ester derivatives of carboxylic acids, hydrazine hydrate is used to convert esters into hydrazides.
- Dissolve methyl ester in ethanol.
- Add excess hydrazine hydrate.
- Reflux under nitrogen for 4–6 hours.
- Cool and isolate the hydrazide by filtration or extraction.
Method B: Formation of Amidoxime
- React the corresponding nitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine or sodium acetate.
- Dissolve nitrile in methanol.
- Add hydroxylamine hydrochloride and base.
- Reflux for 6–8 hours.
- Purify via crystallization.
Step 2: Cyclization to Form the Oxadiazole Ring
- The hydrazide or amidoxime reacts with a suitable acylating agent to form an acyl hydrazide or amidoxime derivative, which then undergoes cyclization.
- Use a dehydrating reagent such as phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃) to promote cyclization.
- Dissolve the intermediate in POCl₃.
- Heat at 80–100°C under reflux.
- After completion, quench with ice water.
- Extract and purify the oxadiazole core.
Step 3: Introduction of the 2-Fluoroethyl Group
- The key step involves alkylating the nitrogen atom at the 5-position of the oxadiazole ring with a 2-fluoroethyl halide, typically 2-fluoroethyl bromide or chloride.
- Use nucleophilic substitution under basic conditions.
- Dissolve the oxadiazole intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
- Add a base like potassium carbonate or sodium hydride.
- Introduce 2-fluoroethyl halide.
- Stir at room temperature or slightly elevated temperature (25–50°C) for several hours.
- Purify the product via chromatography or recrystallization.
Representative Reaction Scheme
Nitrile → Amidoxime → Cyclization (with POCl₃) → Oxadiazole core → Alkylation with 2-fluoroethyl halide → Final product
Data Table of Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate | Ethanol | Reflux | 4–6 hours | Excess hydrazine |
| Amidoxime formation | Hydroxylamine hydrochloride + base | Methanol | Reflux | 6–8 hours | Purify by crystallization |
| Cyclization | POCl₃ | - | 80–100°C | 2–4 hours | Quench with ice water |
| Alkylation | 2-Fluoroethyl halide + base | DMF | 25–50°C | 12–24 hours | Purify by chromatography |
Research Findings and Optimization
Recent studies emphasize the importance of controlling reaction conditions to maximize yield and purity:
- Cyclization step: Use of phosphoryl chloride or phosphorus oxychloride provides high regioselectivity and yields, with reaction times optimized to prevent overreaction.
- Alkylation step: Polar aprotic solvents like DMF facilitate nucleophilic substitution, while bases such as potassium carbonate prevent side reactions.
- Purification: Flash chromatography or recrystallization from suitable solvents yields high-purity products, essential for subsequent biological evaluation.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes or alkynes to form larger heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, fluorinated amines, and larger heterocyclic compounds with potential biological activity .
Scientific Research Applications
N-(2-Fluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of N-(2-Fluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The fluoroethyl group can form strong hydrogen bonds and dipole interactions with biological molecules, enhancing its binding affinity. The oxadiazole ring can participate in electron transfer processes, influencing the compound’s reactivity and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes structurally related 1,2,4-oxadiazole and thiadiazole derivatives, emphasizing substituent effects on properties:
Key Observations:
- Fluorine Impact: The 2-fluoroethyl group in the target compound likely increases metabolic stability compared to non-fluorinated amines like cyclohexyl or propargyl derivatives .
- Substituent Position : Ortho vs. para nitro groups (Ox6 vs. Ox7) affect melting points, suggesting differences in crystallinity and intermolecular interactions .
Antileishmanial and Antifilarial Activity
- Ox6 and Ox7 : Demonstrated moderate antileishmanial activity (IC₅₀ = 12–18 µM), attributed to the nitro group’s electron-withdrawing effects enhancing target interaction .
- Thiadiazole Derivatives (e.g., compound 23) : Showed mutant CFTR rescue activity in cystic fibrosis models, with fluorobenzyl groups improving membrane permeability .
Pharmacological Agents
- Navacaprant (WHO List 90): Incorporates a 3-methyl-1,2,4-oxadiazol-5-yl group into a quinoline-piperidine scaffold, highlighting the oxadiazole’s role as a bioisostere for aromatic rings in CNS drugs .
Biological Activity
N-(2-Fluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed review of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The fluoroethyl group and the methyl substitution on the oxadiazole ring contribute to its unique chemical properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer research.
1. Antimicrobial Activity
Research has shown that compounds with oxadiazole moieties often display significant antimicrobial properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or proteins crucial for pathogen survival, thereby exhibiting bactericidal effects. Studies suggest that the fluoroethyl group enhances binding affinity to microbial targets.
- Case Study : A study investigating various oxadiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
| Compound Name | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.015 | S. aureus |
| 3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine | 0.020 | E. coli |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells by interacting with specific molecular pathways involved in cell proliferation and survival.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed cytotoxicity against various cancer cell lines, with IC50 values ranging from 25 to 50 µM .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 45.2 ± 13.0 | Induces apoptosis |
| U87 (Glioblastoma) | 30.0 ± 10.0 | Inhibits growth |
Research Findings and Implications
The ongoing research into this compound suggests it may serve as a lead compound for developing new therapeutic agents targeting bacterial infections and cancer. Its unique structure allows for potential modifications to enhance efficacy and selectivity.
Future Directions
Further investigations are warranted to explore:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the oxadiazole ring or substituents like the fluoroethyl group influence biological activity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in a living organism.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-Fluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursor amides or nitriles under controlled conditions. For example, fluorinated ethylamine derivatives can react with methyl-substituted oxadiazole intermediates in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C . Key factors include:
- Temperature : Higher temperatures (>80°C) may lead to decomposition of the fluorinated group.
- Solvent : Polar solvents enhance nucleophilic substitution at the oxadiazole nitrogen.
- Catalysts : Use of mild bases (e.g., K₂CO₃) minimizes side reactions like hydrolysis.
Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 45–70% depending on purity of precursors .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization involves:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.8–2.1 ppm (3H, CH₃), δ 4.5–4.8 ppm (2H, CH₂F), and δ 8.1–8.3 ppm (1H, NH) confirm substituent positions .
- ¹⁹F NMR : A singlet near δ -220 ppm verifies the fluoroethyl group .
- Mass Spectrometry : Molecular ion [M+H]⁺ matches the theoretical molecular weight (C₅H₇FN₃O: 156.13 g/mol) .
- X-ray Crystallography (if available): Resolves bond angles and confirms the oxadiazole ring planarity .
Advanced Research Questions
Q. What strategies are employed to analyze contradictory data in biological activity assays for this compound?
Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Assay Conditions : pH sensitivity of the oxadiazole ring (e.g., stability in acidic media) .
- Solubility : Poor aqueous solubility can lead to false negatives; use of DMSO co-solvents (<1% v/v) is critical .
- Metabolite Interference : Fluorinated groups may undergo hepatic metabolism, altering activity.
Resolution involves:
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
SAR strategies include:
-
Substituent Variation :
Position Modification Impact on Activity N-2 Fluoroethyl → Trifluoroethyl Enhanced lipophilicity and metabolic stability C-3 Methyl → Ethyl Increased steric bulk may reduce target affinity -
Ring Hybridization : Fusion with pyridine or triazole rings to enhance π-π stacking with biological targets .
-
Isosteric Replacement : Replacing the oxadiazole ring with thiadiazole to evaluate electronic effects on binding .
Q. What mechanistic insights exist for the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Mechanistic studies suggest:
- Hydrogen Bonding : The oxadiazole NH group acts as a hydrogen bond donor to catalytic residues (e.g., in kinase or protease active sites) .
- Fluorine Interactions : The 2-fluoroethyl group may engage in hydrophobic interactions or halogen bonding with aromatic residues (e.g., Tyr or Phe) .
- Metalloenzyme Inhibition : Fluorine’s electronegativity may chelate metal ions (e.g., Zn²⁺ in metalloproteases), disrupting catalytic activity .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Stability data for oxadiazole derivatives indicate:
- pH Stability :
- Stable at pH 5–7; hydrolyzes above pH 8 via ring-opening to form semicarbazides .
- Degradation half-life at pH 9: ~2 hours at 25°C .
- Thermal Stability :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
